molecular formula C33H38N4O6 B193450 Irinotecan hydrochloride CAS No. 100286-90-6

Irinotecan hydrochloride

Cat. No.: B193450
CAS No.: 100286-90-6
M. Wt: 586.7 g/mol
InChI Key: UWKQSNNFCGGAFS-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irinotecan hydrochloride (C₃₃H₃₉ClN₄O₆) is a semisynthetic camptothecin derivative and a potent topoisomerase I inhibitor, first approved in Japan in 1994 for treating advanced colorectal, lung, and ovarian cancers . As a prodrug, it is metabolized in vivo to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin), which stabilizes DNA-topoisomerase I complexes, inducing lethal DNA strand breaks . Clinically, it is administered intravenously under the brand name Camptosar® or as part of combination regimens like FOLFIRI (with 5-fluorouracil and leucovorin) and FOLFIRINOX (with oxaliplatin) . Key challenges include dose-limiting toxicities such as neutropenia and diarrhea, linked to SN-38’s glucuronidation efficiency and enterohepatic recirculation .

Preparation Methods

Synthetic Routes for Irinotecan Hydrochloride

Bipiperidinyl Carbonyl Chloride-Mediated Synthesis

The primary synthetic route involves reacting 7-ethyl-10-hydroxycamptothecin (SN-38) with [1,4']-bipiperidinyl-1'-carbonyl chloride or its hydrochloride salt . This method, detailed in WO2006084941A2, eliminates excess reagents using amine bases (e.g., triethylamine) and isolates the product via crystallization . Critical parameters include:

  • Solvent System : Pyridine and methylene chloride dissolve the reactants, with pyridine acting as both solvent and base .

  • Reaction Temperature : Ambient conditions (20–25°C) suffice for complete conversion .

  • Yield and Purity : Crystallization from acetonitrile or ethanol-water mixtures yields this compound with ≥99.8% purity by HPLC .

A representative example from the patent achieved 82% yield and 99.9% purity after controlled cooling (65°C to 20°C over 20 hours) .

Fenton Chemistry-Based Ethylation

An alternative method (EP2881396A1) employs Fenton’s reaction for ethylating camptothecin at the 7-position . Key steps include:

  • Ethylation : Propionaldehyde and hydrogen peroxide in the presence of ferrous sulfate generate the 7-ethyl group .

  • Oxidation : Iodobenzene diacetate oxidizes intermediates to 10-hydroxycamptothecin .

  • Purification : Diaion resin chromatography removes impurities, followed by sulfuric acid treatment to isolate the final product .

This route avoids chromatographic purification in later stages, reducing production costs .

Crystallization and Purification Strategies

Solvent Selection and Cooling Protocols

Crystallization significantly impacts purity and particle size distribution:

  • Solvents : Acetonitrile, ethanol, or butanol mixed with water (up to 40% v/v alcohol) are optimal .

  • Cooling Rate : Slow cooling (e.g., 65°C to 50°C over 10 hours, then to 20°C over another 10 hours) produces larger crystals (50–200 µm), improving filtration efficiency .

  • Seed Crystals : Addition at 65°C ensures uniform crystal growth .

Trihydrate Formation

This compound trihydrate, the preferred commercial form, is crystallized from water-ethanol mixtures . The Pfizer formulation specifies dissolving the compound in water with lactic acid and sorbitol, followed by pH adjustment to 3.5 using hydrochloric acid and sodium hydroxide .

Pharmaceutical Formulation and Stability

Concentrate for Infusion

DBL Irinotecan Concentrate for Solution for Infusion (Pfizer) contains 40–100 mg/5 mL of this compound trihydrate, stabilized with sorbitol and lactic acid . Key steps in preparation include:

  • Dilution : The concentrate is mixed with 5% glucose or 0.9% sodium chloride .

  • Infusion : Administered intravenously over 90 minutes to minimize toxicity .

Stability Considerations

  • Solution Stability : The concentrate remains stable for 24 months at 2–8°C .

  • Reconstituted Solution : Stable for 24 hours at 25°C or 48 hours at 2–8°C .

  • Analytical Validation : A Box-Behnken-designed HPLC method confirms stability over 5 days, with LOD and LOQ of 0.8 ng/mL and 2.0 ng/mL, respectively .

Quality Control and Analytical Validation

HPLC Method Optimization

A Quality-by-Design (QbD) approach using Box-Behnken design optimized an RP-HPLC method for this compound :

  • Column : C18 (250 mm × 4.6 mm, 5 µm) .

  • Mobile Phase : Acetonitrile-potassium dihydrogen phosphate (60:40 v/v, pH 3.2) .

  • Detection : PDA at 222 nm, retention time 2.16 minutes .

Linear calibration (40–120 µg/mL, R² >0.999) and robustness against flow rate (±0.2 mL/min) and temperature variations were demonstrated .

Comparative Analysis of Synthesis Methods

Parameter Bipiperidinyl Route Fenton Chemistry
Reaction Time 24–48 hours48–72 hours
Yield 82%70–75%
Purity (HPLC) 99.9%98.5–99.0%
Chromatography Required NoYes (Diaion resin)
Cost Efficiency HighModerate

Comparison with Similar Compounds

Chemotherapeutic Agents in Colorectal Cancer

Irinotecan is frequently compared with other agents used in colorectal cancer, though their mechanisms differ:

  • Fluorouracil (5-FU): An antimetabolite inhibiting thymidylate synthase, disrupting DNA synthesis. Unlike irinotecan, 5-FU lacks topoisomerase-targeting activity but is often combined with it in FOLFIRI .
  • Trifluridine/Tipiracil: Trifluridine incorporates into DNA, while tipiracil inhibits trifluridine degradation. This combination lacks topoisomerase inhibition but shares irinotecan’s application in refractory colorectal cancer .
  • Regorafenib: A multikinase inhibitor targeting angiogenesis and oncogenic signaling (e.g., VEGF, RAF). Its mechanism is distinct from irinotecan’s DNA-centric action .

Camptothecin Analogs

While the evidence lacks direct comparisons with other camptothecins (e.g., topotecan), irinotecan’s unique prodrug design and pharmacokinetics differentiate it. Its sustained-release nanoparticle formulations (e.g., ISHNs) further enhance tumor targeting compared to conventional camptothecins .

Comparison of Drug Delivery Systems

Irinotecan’s efficacy and toxicity profiles are influenced by formulation technologies:

Formulation Release at 2 Hours Release at 10 Hours Key Advantages Reference
Camptosar® Injection >90% - Rapid delivery
ISHNs (0.02 M FeCl₃) <10% ~75% Sustained release, reduced toxicity
ISHNs (0.05 M FeCl₃) <10% >75% (longer sustain) Enhanced tumor retention
PEGylated Liposomes Slower than non-PEG Gradual Improved circulation time
Non-PEGylated Liposomes Faster release - Simpler preparation
  • ISHNs: Hyaluronan-based nanoparticles show <10% drug release at 2 hours vs. Camptosar’s >90%, prolonging exposure and reducing systemic toxicity .
  • PEGylation: Extends plasma half-life by reducing opsonization, contrasting with non-PEGylated liposomes’ rapid clearance .

Pharmacokinetic and Toxicity Profiles

Administration Routes

  • Oral vs. IV : Oral regimens (14-day cycle) achieve a cumulative dose of ~340 mg/m², matching IV’s efficacy but requiring lower daily doses (24 mg/m² as HCl) to mitigate toxicity .

Toxicity Mechanisms

  • Diarrhea : Linked to SN-38’s biliary excretion and low glucuronidation efficiency. Patients with grade 3–4 diarrhea exhibit a 2.5× higher biliary index (SN-38/SN-38G ratio × CPT-11 AUC) than those with milder symptoms .
  • Circadian Toxicity : Murine studies show severe leukopenia and weight loss when administered during the late dark phase, correlating with peak DNA synthesis in bone marrow .

Role in Combination Therapies and Resistance

  • FOLFIRI vs. FOLFIRINOX: FOLFIRINOX (adding oxaliplatin) improves response rates in pancreatic cancer but increases hematologic and gastrointestinal toxicity compared to FOLFIRI .
  • Resistance Modulation: In p53 wild-type colorectal cancer models, irinotecan synergizes with imidazole ketone erastin (IKE) to induce ferroptosis, an effect absent in p53-mutant tumors .

Biological Activity

Irinotecan hydrochloride, a semi-synthetic derivative of camptothecin, is a potent chemotherapeutic agent primarily used in the treatment of various cancers, particularly metastatic colorectal cancer. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and the efficacy observed in clinical studies.

Irinotecan exerts its antitumor effects through the inhibition of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. The drug is converted into its active metabolite, SN-38 , by carboxylesterase enzymes in the liver and gastrointestinal tract. Both irinotecan and SN-38 inhibit topoisomerase I, leading to the formation of a ternary complex with DNA that prevents the religation of single-strand breaks. This results in DNA damage and subsequent apoptosis of cancer cells, particularly during the S and G2 phases of the cell cycle .

Pharmacokinetics

  • Absorption : Irinotecan exhibits variable absorption rates, with bioavailability ranging from 30% to 50%. It is administered intravenously due to its extensive first-pass metabolism.
  • Distribution : The volume of distribution is approximately 34 L/m², indicating significant tissue binding.
  • Protein Binding : Irinotecan is about 30% to 68% bound to plasma proteins, while SN-38 has a higher binding affinity at approximately 95% .
  • Metabolism : The primary metabolic pathway involves conversion to SN-38, which is significantly more potent (about 1000 times) than irinotecan itself. SN-38 can be further glucuronidated by UDP-glucuronosyltransferase (UGT) 1A1 to form an inactive metabolite, SN-38G .
  • Excretion : Irinotecan and its metabolites are primarily excreted via bile, with renal excretion accounting for a smaller fraction.

Clinical Efficacy

Irinotecan has demonstrated significant efficacy in various clinical settings:

Case Studies and Clinical Trials

  • Combination Therapy with Cisplatin :
    A Phase I-II study evaluated irinotecan combined with cisplatin in patients with advanced gastric cancer. The maximum tolerated dose was identified as 60 mg/m² for irinotecan, followed by cisplatin administration. The study reported objective response rates and dose-limiting toxicities, highlighting severe neutropenia as a notable side effect .
  • Liposomal Formulation HR070803 :
    A multicenter Phase III trial investigated liposomal irinotecan (HR070803) combined with 5-fluorouracil (5-FU) in patients with advanced pancreatic ductal adenocarcinoma (PDAC). Results showed a median overall survival (OS) improvement from 5.0 months in the placebo group to 7.4 months in the HR070803 group (HR 0.63), indicating enhanced therapeutic efficacy through improved drug delivery mechanisms .
  • Combination with Bevacizumab :
    Studies have shown that adding bevacizumab to irinotecan-based regimens significantly improves progression-free survival (PFS) and overall survival in metastatic colorectal cancer patients. For instance, one study reported a median OS increase of 4.7 months when bevacizumab was added to irinotecan plus 5-FU .

Adverse Effects

Despite its efficacy, irinotecan is associated with significant adverse effects:

  • Common Toxicities : These include diarrhea (up to 96.9%), neutropenia (72.4%), nausea, vomiting, and fatigue.
  • Severe Toxicities : Life-threatening toxicities can occur even in patients with low risk for chemotherapy-induced side effects. Genetic polymorphisms affecting UGT1A1 can lead to increased exposure to SN-38 and subsequent toxicity .

Summary Table of Key Findings

ParameterThis compound
Mechanism of Action Inhibition of DNA topoisomerase I
Active Metabolite SN-38
Primary Indications Metastatic colorectal cancer
Common Toxicities Diarrhea, neutropenia, nausea
Efficacy (OS Improvement) Up to 4.7 months with combination therapies
Genetic Considerations Polymorphisms in UGT1A1 affecting toxicity

Properties

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKQSNNFCGGAFS-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041051
Record name Irinotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.07e-01 g/L
Record name Irinotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Pale yellow powder

CAS No.

97682-44-5, 100286-90-6
Record name Irinotecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97682-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irinotecan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irinotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name irinotecan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Irinotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRINOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRINOTECAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 222 - 223 °C
Record name Irinotecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IRINOTECAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Irinotecan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Irinotecan hydrochloride
Irinotecan hydrochloride
Irinotecan hydrochloride
Irinotecan hydrochloride
Irinotecan hydrochloride
Irinotecan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.